N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide
Description
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(20-14-8-3-9-15-20)25-21(16-18-10-4-1-5-11-18)23(27)24-17-19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27)(H,25,26)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYFIVKRZUEAY-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzylcarbamoyl Group: This step might involve the reaction of benzylamine with a suitable acylating agent.
Vinylation: Introduction of the vinyl group could be achieved through a Heck reaction or similar coupling reaction.
Amidation: The final step could involve the reaction of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: This compound could be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. For example, a derivative of this compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Some studies suggest that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) production in neuronal cells .
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain proteases involved in disease progression, including those related to cancer metastasis and inflammation. The compound's structural features allow it to effectively bind to the active sites of these enzymes, thereby blocking their activity .
Drug Delivery Systems
The compound’s properties make it an excellent candidate for drug delivery applications. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Researchers are exploring its use in targeted drug delivery systems that could improve therapeutic outcomes while minimizing side effects .
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a notable decrease in neuronal cell death compared to untreated controls. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action for N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
Benzamide derivatives exhibit diverse bioactivity and physicochemical properties depending on their substituents. Key comparisons include:
HDAC Inhibition Profiles
Benzamides are prominent HDAC inhibitors. Notable examples:
- N-(2-aminophenyl)-benzamide derivatives (): Designed as HDAC2 inhibitors, with compounds like B2 showing docking scores of −83.7 kcal/mol, surpassing reference drugs (SAHA: −42.5 kcal/mol). The target compound’s benzylcarbamoyl group may mimic these interactions but requires validation .
- Triazole-based benzamides () : Derivatives such as K1 (docking score: −8.54 kcal/mol against HDAC8) highlight substituent-dependent activity. The vinyl-phenyl group in the target compound could modulate binding affinity, though direct comparisons are speculative .
Anticancer and Enzyme Modulation
- HDAC Inhibition : Benzamides like CTB () activate p300 HAT, while others inhibit HDACs. Structural nuances (e.g., trifluoromethyl groups) dictate divergent effects, suggesting the target compound’s activity depends on substituent positioning .
Material Science
- Nonlinear Optics (NLO): N-(1,3-Benzothiazol-2-yl)benzamide derivatives exhibit second-harmonic generation (SHG) efficiency due to extended π-conjugation. The target compound’s vinyl spacer may offer similar benefits but requires experimental validation .
Biological Activity
N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and biochemical research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of amides, characterized by a complex structure that includes multiple aromatic rings and functional groups. Its molecular formula is . The synthesis typically involves several steps:
- Formation of the Benzylcarbamoyl Group : Reaction of benzylamine with an acylating agent.
- Vinylation : Introduction of the vinyl group, possibly through a Heck reaction.
- Amidation : Final reaction with benzoyl chloride to form the benzamide group .
Antiparasitic Activity
Recent studies have highlighted the compound's potential against various protozoan parasites. For instance, it has been shown to exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism involves binding to high mobility group (HMG) proteins, disrupting kinetoplast DNA (kDNA) function, which is crucial for parasite survival .
| Parasite | EC50 (μM) | Activity Level |
|---|---|---|
| T. brucei | 0.83 | High |
| L. donovani | 4.29 | Moderate |
| T. cruzi | Inactive | None |
| T. vaginalis | Inactive | None |
This table summarizes the effective concentration (EC50) values for different parasites, indicating varying levels of activity.
Antitumor Activity
In addition to antiparasitic properties, this compound has been investigated for its antitumor effects. The compound may inhibit cell proliferation through mechanisms involving the downregulation of dihydrofolate reductase (DHFR), a target in cancer therapy . This suggests potential applications in treating malignancies resistant to conventional therapies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound demonstrates a strong binding affinity for kDNA, facilitating the displacement of essential proteins from their DNA binding sites.
- Cellular Pathways : By disrupting kDNA function, it leads to cell death in susceptible parasites and potentially inhibits pathways critical for tumor growth in cancer cells .
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- Study on T. brucei : In vivo experiments demonstrated curative effects when administered orally in mouse models, reinforcing its potential as a therapeutic agent against trypanosomiasis .
- Cancer Cell Lines : Research involving human T-cell lymphoblastic leukemia cells showed that the compound effectively reduced cell viability by targeting metabolic pathways linked to DHFR .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies vinyl proton coupling patterns (J = 10–12 Hz for trans-configuration) and carbamoyl carbonyl signals (δ ~165–170 ppm) .
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E isomerism) and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 425.3) and fragmentation pathways .
How can computational methods predict the binding affinity and mechanism of action for this compound?
Q. Advanced
- Molecular docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., HDACs or kinases) using flexible ligand protocols. Adjust grid box dimensions to encompass catalytic residues .
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze electrostatic potential (MEP) maps, identifying nucleophilic/electrophilic regions for target interaction .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., bromophenyl → nitrophenyl) to isolate SAR trends .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., IC₅₀ in MCF-7 cells) to confirm target engagement .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Scaffold diversification : Introduce substituents at the benzamide (R¹) and vinyl-carbamoyl (R²) positions to map steric/electronic effects .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) for activity .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity (e.g., logP adjustments for membrane permeability) .
What experimental controls are essential in assessing its stability under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) for 24–72 hours and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor to quantify half-life (t₁/₂) and identify CYP450-mediated oxidation .
- Light sensitivity : Expose to UV-Vis (300–400 nm) and track photodegradation products via LC-MS .
How can crystallographic data inform co-crystallization efforts with target proteins?
Q. Advanced
- Crystal soaking : Soak pre-formed protein crystals (e.g., HDAC2) in 1–5 mM compound solution for 24–48 hours .
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H···O bonds) to predict protein-ligand interaction motifs .
- Twinned data refinement : Use SHELXL for high-resolution (<1.5 Å) structures, applying TWIN/BASF commands to resolve pseudo-merohedral twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
